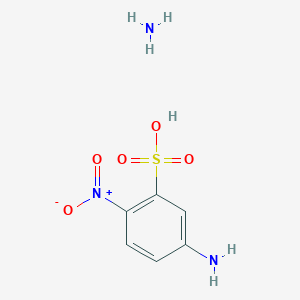

Ammonium 5-amino-2-nitrobenzenesulphonate

Description

Contextualization within Aromatic Sulfonate Chemistry

Ammonium (B1175870) 5-amino-2-nitrobenzenesulphonate belongs to the class of aromatic sulfonates. These are organosulfur compounds characterized by a sulfonic acid group (-SO3H) or its salt form attached to an aromatic ring. The synthesis of such compounds is typically achieved through aromatic sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfo group. wikipedia.org This process is fundamental in organic chemistry for producing a wide array of intermediates.

Aryl sulfonic acids are noted for their utility as detergents, dyes, and drugs. wikipedia.org The presence of the sulfonic acid group imparts increased water solubility to the aromatic compound, a property that is often desirable in many applications. The chemistry of aromatic sulfonates is also characterized by the reactivity of the sulfonic acid group itself, which can be converted into other functional groups such as sulfonyl chlorides and sulfonamides, further expanding their synthetic utility.

Significance in Advanced Organic Synthesis and Material Science

The primary significance of Ammonium 5-amino-2-nitrobenzenesulphonate in advanced organic synthesis lies in its role as an intermediate, particularly in the production of dyes. chemicalbull.com The corresponding free acid, 2-amino-5-nitrobenzenesulfonic acid, is a key precursor in the synthesis of a variety of azo dyes. chemicalbull.com This process typically involves a two-step reaction:

Diazotization: The primary aromatic amine group (-NH2) of 2-amino-5-nitrobenzenesulfonic acid is converted into a diazonium salt (-N2+) using a reagent like sodium nitrite (B80452) in an acidic solution.

Coupling: The resulting diazonium salt is then reacted with another aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- linkage that acts as a chromophore, imparting color to the molecule.

A range of dyes have been synthesized using 2-amino-5-nitrobenzenesulfonic acid as the diazo component. The specific color and properties of the resulting dye are determined by the chemical structure of the coupling component.

| Dye Classification | Specific Dye Name/C.I. Number | Coupling Component (if specified) |

|---|---|---|

| Mordant Dye | C.I. Mordant Orange 15 | 2-Hydroxybenzoic acid |

| Acid Dye | C.I. Acid Black 66 | Data Not Available |

| Acid Dye | C.I. Acid Violet 1 | Data Not Available |

| Acid Dye | C.I. Acid Violet 27 | Data Not Available |

| Acid Dye | C.I. Acid Red 34 | Data Not Available |

| Acid Dye | C.I. Acid Brown 92 | Data Not Available |

| Direct Dye | C.I. Direct Red 75 | Data Not Available |

| Direct Dye | C.I. Direct Blue 29 | 2-Amino-4-methylanisole |

| Direct Dye | C.I. Direct Blue 43 | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| Direct Dye | C.I. Direct Blue 54 | 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid |

| Direct Dye | C.I. Direct Blue 96 | Data Not Available |

| Direct Dye | C.I. Direct Blue 131 | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| Direct Dye | C.I. Direct Blue 145 | 2-Amino-4-methylanisole |

The synthesis of the parent compound, 2-amino-5-nitrobenzenesulfonic acid, can be achieved through various routes. One method involves the sulfonation of p-nitrochlorobenzene followed by amination. The resulting p-nitroanilinesulfonic acid is then heated with concentrated ammonia (B1221849) in an autoclave, leading to the formation of the ammonium salt which separates as amber-colored cubes upon cooling. prepchem.com The free acid is then obtained by neutralizing the ammonium salt. prepchem.com Another synthetic pathway involves the conversion of 2-amino-5-nitrobenzenesulfonic acid into 2-amino-5-nitrobenzene-1-sulfonamide using phosphorus oxychloride followed by treatment with ammonium hydroxide. chemicalbook.com

Despite the utility of aromatic sulfonates in the development of functional materials, such as catalysts and ion-exchange resins, specific applications of this compound in material science are not well-documented in publicly available academic literature.

Overview of Current Research Trajectories and Knowledge Gaps

Current academic research specifically focused on this compound appears to be limited. The majority of available literature references its application as a well-established intermediate in the dye industry. There is a discernible lack of recent, in-depth studies exploring novel synthetic applications or properties of this particular compound.

The following represent significant knowledge gaps in the academic understanding of this compound:

Advanced Synthetic Applications: Beyond its role in traditional azo dye synthesis, there is a lack of research into its potential as a building block for more complex organic molecules, such as pharmaceuticals or agrochemicals. The interplay of its three functional groups could potentially be exploited in novel multi-component reactions or for the synthesis of unique heterocyclic systems.

Material Science Applications: As noted, there is a significant gap in the literature regarding the use of this compound in material science. Research into its potential for creating functional polymers, ion-exchange membranes, or as a component in conductive materials is currently absent.

Physicochemical Properties: While basic properties are known, a comprehensive study of its physicochemical characteristics, including its reactivity profile, spectroscopic data, and crystallographic structure, is not readily available.

Biochemical and Pharmacological Profile: There is no significant research into the biological activity of this compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71411-69-3 |

|---|---|

Molecular Formula |

C6H9N3O5S |

Molecular Weight |

235.22 g/mol |

IUPAC Name |

5-amino-2-nitrobenzenesulfonic acid;azane |

InChI |

InChI=1S/C6H6N2O5S.H3N/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3 |

InChI Key |

PYYHPWAJORDQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-].N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization Strategies

The foundation of the synthesis is the preparation of 5-amino-2-nitrobenzenesulphonic acid. This involves building the benzene (B151609) ring with the correct substituents—amino, nitro, and sulfonic acid groups—in the desired ortho and para positions.

A primary route to obtaining 5-amino-2-nitrobenzenesulphonic acid starts with p-nitrochlorobenzene. prepchem.com This precursor undergoes a two-step process:

Sulfonation: The p-nitrochlorobenzene is treated with oleum (B3057394) (fuming sulfuric acid), which introduces a sulfonic acid (-SO₃H) group onto the benzene ring. The reaction mixture is heated to drive the electrophilic aromatic substitution. prepchem.com

Amination: The resulting 2-chloro-5-nitrobenzenesulfonic acid is then subjected to ammonolysis. This is achieved by heating the compound with concentrated ammonia (B1221849) in an autoclave at high temperatures (e.g., 150°C) and pressures. prepchem.com In this nucleophilic aromatic substitution reaction, the chlorine atom is displaced by an amino group (-NH₂), yielding the target precursor, 5-amino-2-nitrobenzenesulphonic acid. prepchem.com

The reaction progression is outlined in the table below.

| Step | Reactant | Reagent(s) | Key Conditions | Product |

| 1 | p-Nitrochlorobenzene | 100% Sulfuric Acid, Oleum (25% SO₃) | Heating at 100-110°C | 2-Chloro-5-nitrobenzenesulfonic acid |

| 2 | 2-Chloro-5-nitrobenzenesulfonic acid | Concentrated Ammonia (20%) | Autoclave, 150°C, 8 hours | 5-Amino-2-nitrobenzenesulphonic Acid |

This table details the synthetic pathway from p-nitrochlorobenzene to 5-amino-2-nitrobenzenesulphonic acid. prepchem.com

Functional group transformations are critical in aromatic chemistry for manipulating substituent groups. Diazotization and reduction are powerful tools in this context.

Diazotization: This process converts a primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgresearchgate.netbyjus.com These diazonium salts are highly versatile intermediates. organic-chemistry.org While not a direct step in the primary synthesis of the target compound, diazotization could be employed to synthesize analogues. For instance, the amino group of a related compound could be converted to a diazonium salt and subsequently replaced by other functional groups through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.orglumenlearning.com

Reduction: Reduction reactions are essential for converting nitro groups to amino groups. lumenlearning.com An alternative synthetic strategy could involve starting with a dinitro-substituted benzene derivative. A selective reduction of one nitro group would yield the desired amino functionality. The amino group is a powerful ortho-para director, and its presence can be used to guide the installation of other substituents before being removed via diazotization followed by reduction with an agent like hypophosphorous acid (H₃PO₂). lumenlearning.com

Sulfonation and amination are the cornerstone reactions for preparing the precursor acid.

Sulfonation: This is a classic electrophilic aromatic substitution reaction where an electrophile attacks the electron-rich benzene ring. libretexts.orglibretexts.org In the synthesis of 5-amino-2-nitrobenzenesulphonic acid, the starting material, p-nitrochlorobenzene, is sulfonated. The nitro group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho-para director. The sulfonation occurs ortho to the chloro group and meta to the nitro group. prepchem.com Modern methods can utilize sulfur trioxide (SO₃) as the sulfonating agent, sometimes in microreactors to improve efficiency and safety. rsc.org

Amination: The introduction of the amino group is accomplished through a nucleophilic aromatic substitution reaction. The precursor, 2-chloro-5-nitrobenzenesulfonic acid, has a chlorine atom that is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group in the para position. Heating with concentrated ammonia under pressure allows the ammonia to act as a nucleophile, displacing the chloride ion to form the final 5-amino-2-nitrobenzenesulphonic acid. prepchem.com

Ammonium (B1175870) Salt Formation and Optimization

The final step in the synthesis is the conversion of the sulfonic acid into its ammonium salt. This acid-base reaction requires careful control of conditions to maximize yield and ensure high purity.

The formation of Ammonium 5-amino-2-nitrobenzenesulphonate is an integral part of the synthesis of its parent acid. During the amination of 2-chloro-5-nitrobenzenesulfonic acid with concentrated ammonia in an autoclave, the product is formed in an alkaline environment. prepchem.com Upon cooling the reaction mixture, the ammonium salt of the sulfonic acid precipitates directly from the solution as large, amber-colored cubes. prepchem.com

The key reaction parameters are summarized below.

| Parameter | Value/Condition | Source |

| Reactants | 5-Amino-2-nitrobenzenesulphonic Acid, Ammonia (in excess) | prepchem.com |

| Solvent | Water (from concentrated ammonia solution) | prepchem.com |

| Temperature | High temperature (150°C) for formation, then cooling | prepchem.com |

| Pressure | ~6 atmospheres | prepchem.com |

| Outcome | Precipitation of the ammonium salt upon cooling | prepchem.com |

This table outlines the typical reaction conditions for the formation of the ammonium salt. prepchem.com

The general principle involves the reaction of the acidic sulfonic acid group with a base, in this case, ammonia, to form the salt.

The choice of solvent and the temperature profile of the reaction and workup are critical for optimizing the yield and purity of the final ammonium salt.

Temperature: The solubility of the ammonium salt is temperature-dependent. The synthesis method described involves cooling the reaction mixture to induce crystallization. prepchem.com Lowering the temperature decreases the solubility of the salt in the aqueous ammonia solution, promoting its precipitation and allowing for separation by filtration. This is a common strategy to maximize product recovery. prepchem.comchemicalbook.com

Solvent Systems: The yield and purity are highly dependent on the solvent. In the described synthesis, the salt crystallizes from the aqueous reaction medium. prepchem.com An alternative approach for salt formation involves using an organic solvent in which the ammonium salt has very low solubility. This can lead to a more rapid and complete precipitation of the product, simplifying purification. nih.govgoogle.com The formation of a charged salt in a solvent with a relatively low dielectric constant can lead to its precipitation, which simplifies its separation from the reaction mixture. nih.gov The goal is to choose a system where the starting materials are soluble but the final salt product is not, thereby driving the reaction forward and facilitating easy isolation.

Crystallization and Purification Techniques for Ammonium Sulfonate Salts

The purification of aryl sulfonic acids and their salts is critical, particularly when they are intended for use as pharmaceutical intermediates. google.com These compounds are often water-soluble solids, which can make purification challenging due to the presence of similarly soluble byproducts and inorganic impurities. google.com Common purification methods include ion exchange chromatography and recrystallization, though the success of the latter is often limited by the choice of available solvents. google.com

A prevalent technique for purifying ammonium sulfonate salts is recrystallization . This method relies on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures. The process involves dissolving the impure salt in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to induce the formation of crystals of the purified compound, leaving impurities behind in the mother liquor.

For aryl sulfonic acid salts, which have a high degree of water solubility, a slurry method can be effective. google.com This involves creating a slurry of the impure solid in a minimal amount of water (e.g., 0.75 to 1.25 mL of water per gram of solid), agitating it for a period, and then separating the purified solid phase from the liquid phase which now contains a higher concentration of the impurities. google.com

Another common method, particularly for initial bulk purification or fractionation, is salting out , often accomplished with ammonium sulfate (B86663) itself. amrita.eduwikipedia.org By adding a high concentration of a salt like ammonium sulfate to an aqueous solution, water molecules become solvated around the salt ions, reducing the amount of water available to keep the target protein or organic salt in solution, thus causing it to precipitate. amrita.eduwikipedia.org The precipitated salt can then be collected and redissolved, with subsequent steps like dialysis required to remove the excess precipitating agent. amrita.eduquora.com

The choice of solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 1: Common Crystallization Techniques

| Technique | Principle | Typical Application | Considerations |

|---|---|---|---|

| Slow Cooling Recrystallization | Solubility decreases as temperature is lowered, leading to crystal formation. | Standard purification for solids with temperature-dependent solubility. | Cooling rate must be slow to ensure the formation of pure, well-defined crystals. unifr.ch |

| Slow Evaporation | Concentration of the solute increases as the solvent slowly evaporates, inducing crystallization. | Useful when the compound is highly soluble or when only small quantities are available. | May not yield the best quality crystals as precipitation can occur rapidly at the end. unifr.ch Avoid highly volatile solvents. unifr.ch |

| Vapor Diffusion | A volatile non-solvent diffuses into a solution of the compound, gradually decreasing its solubility. | Excellent for growing high-quality single crystals from small amounts of material. unifr.chnih.gov | Requires a miscible solvent/non-solvent pair. unifr.ch |

| Slurry Washing | Suspending the impure solid in a minimal amount of solvent in which impurities are more soluble. | Purifying water-soluble solids like aryl sulfonates from related impurities. google.com | Effective for removing highly soluble contaminants without significant loss of the main product. |

Mechanistic Investigations of Related Sulfonation and Amination Reactions

Exploration of Nucleophilic Substitution Mechanisms (e.g., SN2) in Sulfonyl Chemistry

The chemistry of sulfonyl compounds is often dominated by nucleophilic substitution at the sulfur atom. nih.gov These reactions are more intricate than their counterparts at a saturated carbon atom. nih.gov The mechanism of substitution at a tetracoordinate sulfur atom, such as in an arenesulfonyl chloride, can proceed through different pathways.

A primary mechanism is a synchronous, one-step process analogous to the SN2 reaction at carbon. nih.govnih.gov In this SN2-type mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a single trigonal bipyramidal transition state before the leaving group departs. nih.govnih.gov This pathway is supported by kinetic studies of chloride-chloride exchange in arenesulfonyl chlorides, which show second-order rate constants. nih.gov

Alternatively, the reaction can proceed via a two-step addition-elimination (A-E) mechanism. nih.gov This pathway involves the initial formation of a pentavalent, trigonal bipyramidal intermediate, which then eliminates the leaving group to yield the final product. nih.govmdpi.com The preferred mechanism, either synchronous SN2 or stepwise A-E, can be influenced by several factors, including the nature of the nucleophile, the substrate, and the solvent. mdpi.comresearchgate.net For instance, the reaction of arenesulfonyl chlorides with many nucleophiles is consistent with an SN2-type mechanism, which can shift toward other processes depending on the specific reaction conditions. researchgate.net

Role of Intermediate Species in Reaction Pathways

The pathways of sulfonation and amination reactions are defined by key reactive intermediates. In aromatic sulfonation , the reaction proceeds via electrophilic aromatic substitution. wikipedia.org The actual electrophile is typically not sulfuric acid itself, but rather a more reactive species generated in the acidic medium. chemistrysteps.commasterorganicchemistry.com Strong evidence points to sulfur trioxide (SO3), or its protonated form +SO3H, as the active electrophile. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The mechanism involves the attack of the aromatic ring's π-electrons on the electrophile (SO3 or +SO3H) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.commasterorganicchemistry.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the carbon atom bearing the newly attached sulfonic acid group. chemistrysteps.com In some industrial processes, other intermediates like aromatic sulfonic anhydrides have been proposed to play a role in the formation of byproducts such as sulfones. core.ac.uk

In reactions forming sulfonamides , which involves amination at the sulfonyl center, the most common pathway is the reaction of an amine with a sulfonyl chloride. rsc.org This is a nucleophilic substitution reaction where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. In some specific cases, such as the reaction of certain trifluoroethoxysulfonates with amines, the formation of a highly reactive sulfene intermediate (R2C=SO2) has been demonstrated through deuterium-labeling experiments. nih.gov

Stereochemical Aspects of Derivatization Reactions

The stereochemical outcome of reactions at a sulfonyl center is a crucial mechanistic indicator. When nucleophilic substitution occurs at a stereogenic tetrahedral sulfur atom via a direct SN2-type mechanism, it proceeds with inversion of configuration at the sulfur center. nih.gov This is analogous to the Walden inversion observed in SN2 reactions at chiral carbon centers and provides strong evidence for a backside attack on the sulfur atom. nih.gov

However, the stereochemistry of reactions involving sulfur can be complex. For example, the conversion of sulfinamides to sulfinate esters can proceed with either predominant inversion or retention of configuration, depending on factors such as steric hindrance of the alcohol and the nature of the leaving amine group. acs.org

It is important to distinguish reactions that occur directly at the sulfur center from those that happen elsewhere in the molecule. For instance, the conversion of a chiral alcohol into a sulfonate ester (such as a tosylate or mesylate) using a sulfonyl chloride proceeds with retention of configuration at the chiral carbon. youtube.com This is because the C-O bond of the alcohol is not broken during the reaction; instead, the O-H bond attacks the sulfonyl chloride, forming a new O-S bond. youtube.com The sulfonate group then serves as an excellent leaving group for subsequent substitution reactions, which can then proceed with predictable stereochemistry (e.g., inversion in an SN2 reaction). youtube.com

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing nitroaromatic and aminosulfonated compounds often rely on harsh reagents and generate significant waste, prompting the development of more environmentally benign "green" methodologies. researchgate.net

A major focus has been on replacing the classical nitrating agent, a hazardous mixture of concentrated nitric and sulfuric acids. researchgate.netresearchgate.net Greener alternatives include the use of solid-supported reagents, metal-modified montmorillonite (B579905) catalysts, and alternative nitrating agents like N2O5 or sodium nitrite under catalytic conditions. researchgate.netresearchgate.netorganic-chemistry.org

The principles of green chemistry also emphasize minimizing energy consumption. To this end, methods utilizing microwave irradiation and ultrasound assistance have been developed. Microwave heating can significantly accelerate reaction rates and improve yields by enabling rapid and uniform heating of the reaction mixture. researchgate.net It has been successfully applied to the synthesis of nitrobenzene (B124822) and sulfonamides. researchgate.netorganic-chemistry.org Similarly, ultrasound conditions have been shown to promote efficient one-pot, multi-component reactions for synthesizing related nitrogen- and sulfur-containing compounds, often with good to excellent yields in short reaction times. nih.govresearchgate.net

The use of green solvents and recyclable catalysts are other cornerstones of this approach. Ionic liquids have been explored as environmentally benign reaction media. researchgate.net Furthermore, the development of magnetically retrievable nanocatalysts allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling multiple reuse cycles without significant loss of activity. nih.govresearchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Nitrating Agent | Mixed H2SO4/HNO3 (corrosive, hazardous). researchgate.net | Solid acids, supported nitrites, N2O5. researchgate.netresearchgate.netorganic-chemistry.org |

| Energy Source | Conventional heating (often prolonged). | Microwave irradiation, ultrasound (rapid, energy-efficient). researchgate.netnih.gov |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, cyclopentyl methyl ether (CPME), or solvent-free conditions. rsc.orgnih.gov |

| Catalysts | Homogeneous acids (difficult to recover). | Solid-supported, recyclable, or magnetically retrievable catalysts. researchgate.netresearchgate.net |

| Waste Generation | Often produces significant acid waste and byproducts. | Aims to reduce waste through higher atom economy and catalyst recycling. nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule. For Ammonium (B1175870) 5-amino-2-nitrobenzenesulphonate, both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional techniques are employed for a comprehensive structural analysis.

While specific experimental spectra for Ammonium 5-amino-2-nitrobenzenesulphonate are not widely published, a detailed analysis can be predicted based on its structure and data from analogous compounds such as 2-Amino-5-nitrobenzoic acid. chemicalbook.comnih.govchemicalbook.comchemicalbook.com The anion, 2-amino-5-nitrobenzenesulphonate, features a substituted benzene (B151609) ring with three aromatic protons. The ammonium cation (NH₄⁺) would typically appear as a singlet or a triplet (due to coupling with ¹⁴N) in the ¹H-NMR spectrum, often in the range of 7-8 ppm, though its chemical shift is highly dependent on solvent and concentration.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an activating, ortho-para directing group that shields protons, shifting their signals upfield. Conversely, the nitro (-NO₂) and sulphonate (-SO₃⁻) groups are deactivating, meta-directing groups that deshield protons, shifting their signals downfield.

Predicted ¹H-NMR Chemical Shifts for the 2-amino-5-nitrobenzenesulphonate anion:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.0-7.2 | Doublet (d) | Jortho ≈ 8-9 Hz | Ortho to the strongly shielding -NH₂ group. |

| H-4 | ~8.0-8.2 | Doublet of doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | Ortho to the -NO₂ group and meta to the -NH₂ group. |

| H-6 | ~8.4-8.6 | Doublet (d) | Jmeta ≈ 2-3 Hz | Ortho to the -SO₃⁻ group and ortho to the -NO₂ group. |

The ¹³C-NMR spectrum would show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to heteroatoms (C-1, C-2, C-5) will show the most significant shifts from the standard benzene value (~128 ppm).

Predicted ¹³C-NMR Chemical Shifts for the 2-amino-5-nitrobenzenesulphonate anion:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-1 | ~135-140 | Attached to the -SO₃⁻ group, deshielded. |

| C-2 | ~145-150 | Attached to the -NH₂ group, significantly shielded relative to other substituted carbons. |

| C-3 | ~115-120 | Ortho to -NH₂ and meta to -SO₃⁻. |

| C-4 | ~125-130 | Ortho to -NO₂ and meta to -NH₂. |

| C-5 | ~140-145 | Attached to the -NO₂ group, deshielded. |

| C-6 | ~120-125 | Ortho to -SO₃⁻ and ortho to -NO₂. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule. youtube.comsdsu.edu

COrrelation SpectroscopY (COSY) would reveal the coupling relationships between adjacent protons. researchgate.net For the 2-amino-5-nitrobenzenesulphonate anion, the following cross-peaks would be expected:

A correlation between H-3 and H-4, indicating their ortho relationship.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (typically 2-3 bond) couplings between protons and carbons. columbia.edu This is crucial for piecing together the molecular skeleton, especially for connecting protons to quaternary (non-protonated) carbons. researchgate.net

Key Expected HMBC Correlations:

| Proton | Correlating Carbons | Number of Bonds |

|---|---|---|

| H-3 | C-1, C-5 | ³J |

| C-2, C-4 | ²J | |

| C-1, C-5 | ³J | |

| H-4 | C-2, C-6 | ³J |

| C-3, C-5 | ²J | |

| H-6 | C-2, C-4 | ³J |

| C-1, C-5 | ²J |

These correlations would allow for the definitive assignment of all proton and carbon signals and confirm the substitution pattern on the benzene ring.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups: the ammonium cation, the primary amino group, the nitro group, the sulphonate group, and the aromatic ring. researchgate.netjocpr.com

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Ammonium (NH₄⁺) | N-H Stretching | 3200 - 3000 | Broad bands due to hydrogen bonding. |

| N-H Bending | ~1400 | Strong absorption. | |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Two distinct bands are expected. |

| N-H Scissoring | 1650 - 1580 | Medium to strong absorption. | |

| Nitro (-NO₂) | N-O Asymmetric Stretching | 1570 - 1500 | Very strong intensity in IR. |

| N-O Symmetric Stretching | 1370 - 1300 | Strong intensity in IR. | |

| Sulphonate (-SO₃⁻) | S-O Asymmetric Stretching | 1260 - 1150 | Strong intensity. |

| S-O Symmetric Stretching | 1070 - 1030 | Strong intensity. | |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to weak bands. |

| C=C Stretching | 1600 - 1450 | Multiple bands of varying intensity. |

While the specific crystal structure of this compound has not been detailed in the surveyed literature, an analysis of its potential hydrogen bonding network can be inferred from its structure and from studies of similar compounds. nih.gov The molecule contains multiple hydrogen bond donors and acceptors, which would lead to a complex and stable three-dimensional crystalline lattice. researchgate.net

Hydrogen Bond Donors: The primary donors are the ammonium cation (NH₄⁺) and the primary amino group (-NH₂). These groups can donate protons in hydrogen bonds. mdpi.com

Hydrogen Bond Acceptors: The primary acceptors are the oxygen atoms of the sulphonate group (-SO₃⁻) and the nitro group (-NO₂). The sulphonate group, with its three oxygen atoms and formal negative charge, is a particularly strong acceptor.

It is expected that a robust network of charge-assisted hydrogen bonds of the type N⁺-H···O⁻ would form between the ammonium cations and the sulphonate anions. nih.gov Further intermolecular hydrogen bonds of the type N-H···O would link the amino groups to the sulphonate and nitro groups of neighboring molecules. rsc.org This extensive hydrogen bonding network is crucial in stabilizing the crystal structure, influencing its physical properties such as melting point and solubility.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.

Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is confirmed as C₆H₉N₃O₅S. nih.govguidechem.com The exact mass calculated from this formula allows for its differentiation from other compounds with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₅S | nih.govguidechem.com |

| Molecular Weight | 235.22 g/mol | guidechem.com |

| Monoisotopic Mass | 235.02629 Da | guidechem.com |

Tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation patterns of the parent ion. While specific experimental data for this exact compound is not widely published, a theoretical fragmentation pattern can be postulated based on the known behavior of related nitroaromatic and sulphonated compounds. nih.govlibretexts.org In negative ion mode ESI-MS, the anionic part of the salt, 5-amino-2-nitrobenzenesulphonate (C₆H₅N₂O₅S⁻, m/z 218.00), would be the primary ion observed. Collision-induced dissociation (CID) of this ion would likely lead to characteristic neutral losses.

Common fragmentation reactions for aromatic sulphonic acids include desulfonation (loss of SO₃). nih.gov The presence of a nitro group can lead to the loss of NO₂ or NO. The amino group can also be involved in fragmentation pathways.

Table of Plausible Fragmentations for [C₆H₅N₂O₅S]⁻ (m/z 218.00)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Postulated Structure of Fragment |

| 218.00 | SO₃ (79.96) | 138.04 | 4-nitroaniline radical anion |

| 218.00 | NO₂ (46.01) | 171.99 | Aminobenzenesulphonate radical anion |

| 218.00 | SO₂ (63.96) | 154.04 | Anion of 5-amino-2-nitrophenoxide |

| 138.04 | NO (30.01) | 108.03 | Anion of aminophenol |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for monitoring the progress of chemical reactions and assessing the purity of the final product. For the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the desired product in real-time.

The high sensitivity and selectivity of techniques like Selected Reaction Monitoring (MRM) allow for the quantification of the target compound even in complex reaction mixtures. researchgate.net By monitoring the specific mass transition of the precursor ion to a characteristic fragment ion, chemists can optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

For purity assessment, LC-MS can detect and identify trace-level impurities that may not be visible by other methods like NMR or IR spectroscopy. nih.gov By developing a method that separates the main compound from potential impurities, their mass spectra can be individually analyzed to determine their structures. This is critical for quality control in chemical manufacturing.

LC-MS and GC-MS Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as environmental samples or biological fluids, requires powerful separation techniques coupled with sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose due to the compound's polar and ionic nature. shodex.comshodexhplc.com Reversed-phase LC, using C18 columns with aqueous-organic mobile phases, or Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable separation strategies. researchgate.net HILIC is particularly effective for highly polar compounds that show little retention on traditional reversed-phase columns. The use of volatile buffers like ammonium acetate (B1210297) in the mobile phase ensures compatibility with mass spectrometry. researchgate.net Electrospray ionization (ESI) is the most common ionization technique for such analyses, typically operated in negative ion mode to detect the sulphonate anion.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of ionic and non-volatile compounds like this compound. The high temperatures required for vaporization would lead to decomposition. However, analysis by GC-MS can be made possible through derivatization. acs.org This chemical process converts the polar functional groups (amino and sulphonate) into more volatile and thermally stable moieties. nih.govresearchgate.net For example, the sulphonic acid can be converted to a sulphonyl chloride and then to a more volatile ester or amide. While feasible, this adds complexity to the sample preparation and is generally less direct than LC-MS analysis. acs.org

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions.

Single Crystal X-ray Analysis for Definitive Structural Characterization

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. While a specific crystal structure for this compound is not available in the reviewed literature, this technique would provide precise data on bond lengths, bond angles, and the conformation of the 5-amino-2-nitrobenzenesulphonate anion and the position of the ammonium cation.

An analysis would reveal the geometry of the benzene ring and the planarity of the nitro and sulphonate group substituents. For related compounds, such as 2-amino-4-methylpyridininum 4-nitrobenzenesulfonate, single-crystal analysis has provided detailed structural parameters. researchgate.netresearchgate.net For the title compound, such an analysis would confirm the connectivity and provide the exact spatial arrangement of all atoms, solidifying the structural understanding obtained from spectroscopic methods.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. In the case of this compound, a rich variety of interactions is expected. Based on the crystal structures of analogous compounds, such as dialkylammonium salts of 2-amino-4-nitrobenzoic acid, the crystal packing would be dominated by strong, charge-assisted hydrogen bonds. nih.gov

The ammonium cation (NH₄⁺) is an excellent hydrogen bond donor, while the oxygen atoms of the sulphonate (-SO₃⁻) and nitro (-NO₂) groups, along with the nitrogen of the amino (-NH₂) group, are effective hydrogen bond acceptors. This would likely result in a dense, three-dimensional network of N-H···O and N-H···N hydrogen bonds, linking the cations and anions together. researchgate.netnih.gov

Table of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Ammonium (N-H) | Sulphonate (S=O) | Primary interaction, charge-assisted |

| Hydrogen Bond | Ammonium (N-H) | Nitro (N=O) | Secondary interaction |

| Hydrogen Bond | Amino (N-H) | Sulphonate (S=O) | Contributes to network formation |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing of aromatic anions |

Polymorphism and Solid-State Structural Variability

A thorough review of scientific literature and crystallographic databases reveals a notable absence of studies focused on the polymorphism and solid-state structural variability of this compound. To date, there are no published research articles, patents, or database entries that describe the existence of different polymorphic forms of this specific compound.

Consequently, no crystallographic data, such as unit cell dimensions, space groups, or detailed molecular packing arrangements for different polymorphs of this compound, are available. The investigation into how variations in crystallization conditions—such as solvent, temperature, and pressure—might influence its solid-state structure has not been reported. As a result, a data table detailing these structural properties cannot be provided.

Future research in this area would be necessary to identify and characterize any potential polymorphs, which could exhibit different physical properties and stability. Such studies would typically involve techniques like single-crystal and powder X-ray diffraction, thermal analysis (DSC, TGA), and vibrational spectroscopy (FT-IR, Raman) to elucidate the distinct solid-state forms.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the equilibrium bond lengths, bond angles, and dihedral angles of the 5-amino-2-nitrobenzenesulphonate anion and its ammonium (B1175870) salt can be calculated.

This analysis provides a precise model of the molecule's shape and the spatial relationship between the amino (-NH2), nitro (-NO2), and sulphonate (-SO3⁻) functional groups attached to the benzene (B151609) ring. The electronic structure analysis reveals how electrons are distributed across the molecule, highlighting regions of high or low electron density, which is crucial for understanding its chemical behavior.

Interactive Table: Predicted Geometrical Parameters (Note: The following table is a template representing the type of data that would be generated from a DFT geometry optimization. Specific values for Ammonium 5-amino-2-nitrobenzenesulphonate are not available in the reviewed literature.)

| Parameter | Atoms Involved | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-N (Amino) | Data not available in published literature |

| Bond Length | C-N (Nitro) | Data not available in published literature |

| Bond Length | C-S (Sulphonate) | Data not available in published literature |

| Bond Angle | O-N-O (Nitro) | Data not available in published literature |

| Dihedral Angle | C-C-S-O | Data not available in published literature |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energy values, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity.

Interactive Table: Frontier Molecular Orbital Properties (Note: This table illustrates the kind of data derived from a HOMO-LUMO analysis. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | Data not available | Indicates electron-donating ability |

| ELUMO | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Data not available | Correlates with chemical reactivity and stability |

| Chemical Hardness (η) | Data not available | Measures resistance to change in electron distribution |

| Electronegativity (χ) | Data not available | Measures the power to attract electrons |

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies are calculated from the optimized geometry and can be correlated with experimental spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, providing insights into the molecule's color and photochemical properties. Comparing predicted spectra with experimental data serves as a crucial validation of the computational model's accuracy.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach allows for the study of dynamic processes and the influence of the environment, such as a solvent, on the compound's behavior.

The properties and behavior of this compound can be significantly influenced by its surrounding medium. MD simulations can model the compound in various solvents (e.g., water, ethanol) to study solvation effects.

By simulating the molecule in a box of solvent molecules, it is possible to analyze the formation of hydrogen bonds between the solute's amino, nitro, and sulphonate groups and the solvent. The simulation can also yield thermodynamic properties such as the solvation free energy, which quantifies the energetic favorability of dissolving the compound in a particular solvent. These simulations provide a detailed picture of the intermolecular forces at play.

The functional groups on the 5-amino-2-nitrobenzenesulphonate anion are not rigidly fixed and can rotate around their single bonds. This rotation gives rise to different spatial arrangements known as conformations. MD simulations can be used to explore the conformational landscape of the molecule.

By running simulations over time, one can observe the transitions between different conformations and determine their relative populations and stability. This analysis is particularly important for understanding how the molecule's shape might change in different environments and how these changes could affect its interactions with other molecules.

Reaction Mechanism Modeling

Detailed computational modeling of the reaction mechanisms involving this compound has not been documented in the accessible scientific literature. Such studies would typically involve sophisticated quantum chemical calculations to map out the potential energy surfaces of the reactions.

Transition State Characterization and Reaction Barrier Calculation

Energetic Profiles of Synthesis and Degradation Pathways

Similarly, there is a lack of published data on the energetic profiles for the synthesis and degradation pathways of this compound. Constructing these profiles would require calculating the energies of reactants, intermediates, transition states, and products, providing a thermodynamic and kinetic picture of the chemical transformations. This information is currently not available.

Structure-Property Relationship Studies from a Computational Perspective

Computational studies aimed at elucidating the structure-property relationships of this compound are also absent from the scientific literature. While databases like PubChem provide some basic computed properties for the parent acid, 5-amino-2-nitrobenzenesulfonic acid, in-depth theoretical studies linking its molecular structure to its chemical behavior, reactivity, or physical properties have not been published. Such investigations are vital for designing new materials and predicting the behavior of chemical compounds under various conditions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a polar, ionic, and non-volatile compound like Ammonium (B1175870) 5-amino-2-nitrobenzenesulphonate, liquid chromatography is the most direct and widely applicable approach.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating components in a mixture. epa.govepa.gov For Ammonium 5-amino-2-nitrobenzenesulphonate, reversed-phase HPLC is a common approach. epa.gov The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. epa.govlcms.cz The retention and separation can be finely tuned by adjusting mobile phase composition, pH, and temperature.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection : Due to the presence of the nitro and amino groups on the benzene (B151609) ring, the compound exhibits strong absorbance in the UV-visible region. researchgate.netmtc-usa.com A standard UV detector set at a specific wavelength (e.g., 254 nm) can provide sensitive detection. epa.govmtc-usa.com A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectrum with that of a known standard. researchgate.net

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive identification based on the mass-to-charge ratio (m/z) of the analyte. researchgate.netbohrium.comoup.com Electrospray ionization (ESI) is a suitable technique for this polar compound, typically operating in negative ion mode to detect the deprotonated sulfonate anion. researchgate.netresearchgate.net For even greater specificity and lower detection limits, tandem mass spectrometry (LC-MS/MS) can be used. bohrium.comresearchgate.netnih.gov This technique involves selecting the parent ion, fragmenting it, and monitoring specific product ions, a process known as Multiple Reaction Monitoring (MRM). researchgate.netbohrium.comresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Related Aromatic Compounds

| Parameter | Condition 1: Nitroaromatics mtc-usa.com | Condition 2: Aromatic Amines nih.gov | Condition 3: Sulfonated Dyes oup.com |

|---|---|---|---|

| Column | Phenyl Hydride, 4µm, 4.6 x 150mm | Ultra biphenyl, 5 µm, 100 mm x 2.1 mm | C18 column |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | A: Water B: Methanol (B129727) | A: Acetic acid in water B: Acetic acid in methanol | | Gradient | 25% B to 65% B in 10 min | Isocratic or Gradient | Gradient Elution | | Flow Rate | 1.0 mL/min | Not Specified | 0.5 mL/min | | Detection | UV @ 254 nm | ESI-MS/MS (MRM mode) | LC-PDA, LC-MS, LC-MS/MS | | Injection Vol. | 1 µL | Not Specified | Not Specified |

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly effective for separating ionic compounds like sulfonates. technologynetworks.com The technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.comchromatographyonline.com For an anionic compound like 5-amino-2-nitrobenzenesulphonate, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used. researchgate.net

The mechanism involves the ion-pairing reagent forming a neutral, hydrophobic ion pair with the analyte in the mobile phase, which then partitions onto the nonpolar stationary phase. thermofisher.com Alternatively, the hydrophobic tail of the reagent may adsorb onto the stationary phase, creating a pseudo-ion-exchange surface that retains the oppositely charged analyte. technologynetworks.com This significantly enhances the retention of otherwise poorly retained ionic analytes on standard reversed-phase columns. The choice and concentration of the ion-pairing reagent and the organic modifier in the mobile phase are critical parameters for optimizing the separation. thermofisher.com

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Direct analysis of the ammonium salt of 5-amino-2-nitrobenzenesulphonate by GC is not feasible due to its high polarity and low volatility. However, GC analysis can be performed after a chemical derivatization step to convert the analyte into a more volatile and thermally stable derivative. nih.gov

A common derivatization strategy for compounds with active hydrogens (like the amino group) is silylation. nih.gov This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, reducing the polarity and increasing the volatility of the compound. nih.gov The resulting derivative can then be separated on a standard nonpolar GC column and detected using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). nih.govmdpi.com

Effective sample preparation is crucial to remove interfering substances from complex matrices, concentrate the analyte, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE) : SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. rsc.orgmdpi.comchromatographyonline.com For isolating an ionic compound like this compound from a complex aqueous matrix, an ion-exchange SPE sorbent is often employed. labrulez.com A strong anion-exchange (SAX) sorbent would retain the negatively charged sulfonate group. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a solvent that disrupts the ionic interaction (e.g., by changing pH or increasing ionic strength). rsc.orgyoutube.com Reversed-phase SPE cartridges (e.g., C18) can also be used, potentially with an ion-pairing reagent added to the sample to enhance retention. labrulez.com

Vacuum Distillation : Vacuum distillation is a technique used to separate compounds based on differences in their boiling points by performing the distillation under reduced pressure. wikipedia.org This lowers the boiling point of the compounds, preventing thermal degradation of heat-sensitive materials. wikipedia.orgbrandtech.com While not a primary method for quantifying the non-volatile this compound, it can be employed as a sample preparation step to remove volatile matrix components. epa.gov For instance, in a sample where the analyte is dissolved in a mixture of volatile organic solvents, vacuum distillation could gently remove the solvents to concentrate the analyte before redissolving it in a solvent suitable for HPLC analysis. youtube.comyoutube.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.comyoutube.com Because this compound is an ionic species in solution, CE is a highly suitable analytical method. The separation occurs in a narrow-bore fused-silica capillary filled with a buffer solution. youtube.comyoutube.com

In a typical setup, the negatively charged sulfonate anion would migrate toward the positive electrode (anode). youtube.com However, a phenomenon called electroosmotic flow (EOF) — the bulk flow of the buffer solution — is usually directed towards the negative electrode (cathode) and is often strong enough to carry all species, including anions, toward the detector located at the cathode end. youtube.com Cations will elute first, followed by neutral species, and then anions, with separation within each group based on differences in their charge-to-size ratios. youtube.com CE offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. youtube.commdpi.comspringernature.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods are based on the absorption of light by the analyte and can be a simple and cost-effective approach for quantification. The aromatic nitroamine structure of the compound results in significant absorption of ultraviolet (UV) or visible light.

A quantitative determination can be performed by measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax) and relating this absorbance to the concentration using the Beer-Lambert law. eurjchem.com A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. eurjchem.comrdd.edu.iq While this method is straightforward, it can be susceptible to interference from other compounds in the sample matrix that also absorb light at the same wavelength. Therefore, it is most effective for the analysis of relatively pure samples or after a suitable sample cleanup procedure. scispace.comsemanticscholar.org

Table 2: Summary of Analytical Methodologies

| Methodology | Principle | Applicability to Target Compound | Key Advantages |

|---|---|---|---|

| HPLC (UV/PDA/MS) | Differential partitioning between stationary and mobile phases. epa.gov | Excellent; direct analysis of the ionic compound. | High resolution, high sensitivity (MS), widely applicable. lcms.cz |

| Ion-Pair Chromatography | Enhances retention of ionic analytes on reversed-phase columns using an ion-pairing reagent. technologynetworks.com | Highly suitable for the sulfonate group. | Improved retention and selectivity for ionic species. |

| GC-MS | Separation of volatile compounds in the gas phase. nih.gov | Requires derivatization to increase volatility. | High efficiency and definitive identification (MS). mdpi.com |

| Solid-Phase Extraction | Selective isolation and concentration of analytes from a matrix. rsc.org | Effective for sample cleanup using ion-exchange or reversed-phase sorbents. labrulez.com | Removes interferences, concentrates analyte. chromatographyonline.com |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. wikipedia.org | Useful for removing volatile matrix components. | Gentle concentration of non-volatile analytes. brandtech.com |

| Capillary Electrophoresis | Separation of ions based on electrophoretic mobility in an electric field. youtube.com | Excellent; exploits the ionic nature of the compound. | High efficiency, fast analysis, low sample volume. mdpi.com |

| Spectrophotometry | Measurement of light absorption by the analyte. eurjchem.com | Simple and direct for quantification in pure samples. | Cost-effective, rapid. rdd.edu.iq |

Environmental Fate and Transformation Studies

Biodegradation Pathways and Microbial Metabolism

The biodegradation of aromatic compounds is a key process in their environmental removal. For Ammonium (B1175870) 5-amino-2-nitrobenzenesulphonate, microbial metabolism would likely involve initial enzymatic attacks on the amino, nitro, or sulfonate groups, or the aromatic ring itself.

Specific metabolites for the biodegradation of Ammonium 5-amino-2-nitrobenzenesulphonate have not been extensively documented in scientific literature. However, the microbial degradation of analogous compounds suggests potential initial transformation steps. For instance, the biodegradation of 5-nitroanthranilic acid, which also contains amino and nitro groups on a benzene (B151609) ring, is initiated by a hydrolytic deamination to form 5-nitrosalicylic acid. nih.gov Another possibility is an initial attack on the nitro group. For example, the degradation of nitrobenzene (B124822) by some bacteria proceeds through reduction of the nitro group to a hydroxylamino group, which is then rearranged.

In the context of sulfonated aromatic amines, such as aminonaphthalenesulfonates, biodegradation can be initiated by a dioxygenase attack on the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov The subsequent cleavage of the aromatic ring would then lead to the formation of aliphatic compounds that can be funneled into central metabolic pathways.

Table 1: Potential Initial Biodegradation Reactions for this compound Based on Analogous Compounds

| Reaction Type | Initial Product Example | Reference Compound |

| Hydrolytic Deamination | 2-nitro-5-hydroxybenzenesulphonate | 5-Nitroanthranilic acid nih.gov |

| Nitro Group Reduction | 5-amino-2-hydroxylaminobenzenesulphonate | Nitrobenzene |

| Dioxygenase Attack | Dihydroxy-amino-nitrobenzenesulphonate | Aminonaphthalenesulfonates nih.gov |

This table presents hypothetical initial products based on known degradation pathways of structurally similar compounds.

The rate of biodegradation is highly dependent on the specific microbial species present and the environmental conditions. While no specific microorganisms have been identified for the degradation of this compound, studies on related compounds highlight the diversity of bacteria capable of metabolizing aromatic compounds. For example, Bradyrhizobium sp. has been shown to degrade 5-nitroanthranilic acid. nih.gov Strains of Pseudomonas are known to be involved in the degradation of aminonaphthalene sulfonates. nih.gov The complete mineralization of complex aromatic compounds often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

The removal of the sulfonate group, or desulfonation, is a critical step in the complete mineralization of sulfonated aromatic compounds. This process can occur both abiotically and biotically. Chemically, desulfonation of benzenesulfonic acids can be achieved by heating in the presence of dilute acid, which is essentially the reverse of the sulfonation reaction. youtube.comyoutube.comyoutube.com A patented process describes the concurrent reduction of nitro groups and desulfonation of dinitrobenzenesulfonates in an aqueous sulfur dioxide medium at elevated temperatures. google.com

Biologically, microbial desulfonation can proceed through several enzymatic mechanisms. One common pathway involves monooxygenases or dioxygenases that hydroxylate the aromatic ring, leading to the formation of an unstable intermediate that spontaneously eliminates the sulfite (B76179) group. This has been observed in the degradation of various sulfonated aromatic compounds.

Photodegradation and Chemical Stability in Environmental Media

This compound may be susceptible to photodegradation, particularly in aqueous environments exposed to sunlight. Studies on other nitroaromatic and sulfonated compounds indicate that photolysis can be a significant transformation pathway. For example, the photocatalytic degradation of 3-nitrobenzenesulfonic acid has been demonstrated using TiO2 as a catalyst in aqueous suspensions. researchgate.net Similarly, the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid undergoes photochemical degradation in water, with the process being influenced by the presence of other substances like nitrate, which can generate hydroxyl radicals that accelerate the degradation. researchgate.net The nitro and amino groups on the benzene ring of this compound are chromophores that can absorb UV radiation, potentially leading to direct photolysis or the formation of reactive species that drive further degradation.

Occurrence and Persistence in Various Environmental Compartments (e.g., Water, Soil)

There is a lack of specific data on the occurrence and persistence of this compound in environmental compartments. Its persistence will be determined by the rates of biodegradation and photodegradation, as well as its tendency to sorb to soil and sediment. As a sulfonated compound, it is expected to be water-soluble, which may lead to its presence in surface and groundwater if released into the environment. Its persistence in soil would be influenced by microbial activity, soil composition, pH, and the availability of other organic matter.

Sorption and Transport Phenomena in Aquatic and Terrestrial Systems

The transport of this compound in aquatic and terrestrial systems is largely governed by its sorption to soil and sediment particles. The presence of the sulfonate group suggests that the compound will be relatively polar and water-soluble, which generally leads to lower sorption and higher mobility in soil.

Studies on the sorption and transport of sulfonamide antibiotics, which are also sulfonated aromatic amines, provide some relevant insights. The sorption of these compounds to soil is often low, indicating a potential for high mobility. nih.govuu.nl Sorption coefficients are influenced by soil properties such as organic carbon content and pH. nih.govresearchgate.net For instance, the addition of manure to soil has been shown to increase the sorption of sulfonamides, thereby reducing their mobility. nih.govresearchgate.net Given the anionic nature of the sulfonate group at typical environmental pH values, sorption to negatively charged soil colloids is expected to be limited, which could enhance its transport to groundwater.

Table 2: Factors Influencing the Sorption and Transport of Sulfonated Aromatic Amines in the Environment

| Factor | Influence on Sorption | Influence on Transport | Reference Compounds |

| Soil Organic Carbon | Increased sorption with higher organic carbon | Decreased transport with higher organic carbon | Sulfonamide antibiotics nih.gov |

| pH | Variable, depends on the speciation of the compound | Can influence mobility | Sulfonamide antibiotics nih.gov |

| Clay Content | Can contribute to sorption | May retard transport | General soil science principles |

| Presence of Manure | Increased sorption | Decreased transport | Sulfonamide antibiotics nih.govresearchgate.net |

This table is based on general principles and data from studies on sulfonamide antibiotics, as specific data for this compound is not available.

Environmental Monitoring and Risk Assessment Methodologies

Environmental monitoring and risk assessment of this compound are critical for understanding its potential impact on ecosystems. Due to its classification as a sulfonated nitroaromatic compound, methodologies draw from established procedures for similar industrial chemicals. However, specific monitoring data and comprehensive risk assessments for this particular compound are not extensively available in public literature. The following sections outline the general principles and methodologies that are applied to compounds of this class.

Environmental Monitoring Methodologies

The monitoring of this compound in environmental matrices such as industrial wastewater, surface water, and soil would involve a multi-step process encompassing sample collection, preparation, and analysis.

Sample Collection and Preparation: Effective monitoring begins with representative sample collection from potential sources of contamination, such as industrial effluent outfalls, and receiving water bodies. Given the compound's likely use in industrial processes, wastewater is a primary focus. acs.org Both grab samples and composite samples collected over a period can be utilized to get a comprehensive understanding of the discharge profile. youtube.com

For sample preparation, solid-phase extraction (SPE) is a common technique for concentrating and cleaning up samples containing sulfonated aromatic amines from aqueous matrices. mdpi.com This is crucial for removing interfering substances and reaching the low detection limits required for environmental analysis.

Analytical Techniques: Several analytical techniques are suitable for the detection and quantification of sulfonated nitroaromatic compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly ion-pair liquid chromatography-electrospray-mass spectrometry (IPC-ESI-MS), is a powerful method for analyzing sulfonated aromatic compounds in water. chemsec.org Gas chromatography-mass spectrometry (GC-MS) can also be employed, sometimes after a derivatization step to increase the volatility of the analyte. epa.gov For complex samples like industrial wastewater, pyrolysis-gas chromatography/mass spectrometry has been used to characterize sulfonated azo dyes and aromatic amines. nih.gov

An illustrative summary of potential analytical methods is provided in the table below.

| Analytical Technique | Sample Matrix | Typical Detection Limit | Principle |

| HPLC-MS/MS | Wastewater, Surface Water | Low µg/L to ng/L | Separates compounds based on polarity and detects based on mass-to-charge ratio, providing high selectivity and sensitivity. |

| GC-MS | Wastewater, Soil Extracts | µg/L | Separates volatile compounds, which may require derivatization for polar analytes like sulfonated amines. Mass spectrometry provides definitive identification. epa.gov |

| Ion Chromatography | Water | mg/L to µg/L | Separates ions and polar molecules based on their affinity to an ion exchanger. |

| Spectrophotometry | Water | mg/L | A colorimetric method that can be used for screening purposes but lacks the specificity of chromatographic techniques. |

Risk Assessment Methodologies

The environmental risk assessment for industrial chemicals like this compound generally follows a structured framework established by regulatory bodies such as the European Chemicals Agency (ECHA) under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) or the U.S. Environmental Protection Agency (EPA). bund.deepa.gov The process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For a sulfonated nitroaromatic amine, this would include assessing its potential for persistence, bioaccumulation, and toxicity (PBT). santos.com

Exposure Assessment: This involves estimating the concentrations of the chemical that are likely to be found in the environment (Predicted Environmental Concentration or PEC). This is based on production volumes, use patterns, and release estimates into different environmental compartments (water, soil, air).

Effects Assessment: This step determines the concentration of the substance below which adverse effects on the ecosystem are not expected (Predicted No-Effect Concentration or PNEC). This is derived from ecotoxicity data for various aquatic and terrestrial organisms (e.g., algae, daphnia, fish).

Risk Characterization: The risk is characterized by comparing the PEC with the PNEC. A PEC/PNEC ratio greater than 1 indicates a potential risk to the environment, which may trigger the need for risk management measures. hh-ra.org

A conceptual framework for the environmental risk assessment of chemicals often follows a tiered approach. researchgate.net An initial screening level assessment uses conservative assumptions, and if a potential risk is identified, a more refined and data-intensive assessment is conducted.

The table below illustrates the type of data required for a comprehensive environmental risk assessment.

| Assessment Component | Key Parameters | Data Source |

| Hazard Identification | Acute and chronic toxicity to aquatic organisms (algae, invertebrates, fish), biodegradability, potential for bioaccumulation. | Laboratory studies, Quantitative Structure-Activity Relationship (QSAR) models. |

| Exposure Assessment | Production volume, release scenarios from industrial use, partitioning coefficients (Koc, Kow), degradation rates. | Industry data, environmental fate models. |

| Risk Characterization | Predicted Environmental Concentration (PEC), Predicted No-Effect Concentration (PNEC), Risk Quotient (PEC/PNEC). | Calculated from exposure and effects data. hh-ra.org |

Given the limited specific data for this compound, a precautionary approach would be to use data from structurally similar sulfonated nitroaromatic compounds as surrogates in an initial risk assessment, while highlighting the need for specific data generation. The European Union's "one substance, one assessment" initiative aims to streamline such assessments and improve data accessibility for chemicals. europa.eueurogip.fr

Applications in Chemical Research and Industry Excluding Prohibited

Intermediate in Dye and Pigment Synthesis

Ammonium (B1175870) 5-amino-2-nitrobenzenesulphonate is a well-established intermediate in the manufacturing of azo dyes and pigments. The presence of a primary aromatic amino group is crucial for the diazotization reaction, a key step in the formation of the azo chromophore (-N=N-), which is responsible for the color of these compounds.

The synthesis of azo dyes is a two-step process that begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. unb.ca In this context, the free acid form of the target compound, 2-amino-5-nitrobenzenesulfonic acid, is frequently utilized. The diazotization reaction involves treating the amino group with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. nih.gov

This diazonium salt then acts as an electrophile in an azo coupling reaction with various aromatic compounds such as phenols, naphthols, and aromatic amines. unb.ca The specific coupling partner chosen, along with the substitution pattern on the diazonium salt, determines the final color and properties of the resulting dye. For instance, 2-amino-5-nitrobenzenesulfonic acid has been used as the diazo component to produce a range of dyes, including Direct Blue 29, Direct Blue 43, Direct Blue 54, Direct Blue 131, Direct Blue 145, and Mordant Orange 15.

The general procedure for the synthesis of an azo dye using an aminobenzenesulfonic acid derivative involves dissolving the amine in an acidic solution, cooling it in an ice bath, and then adding a solution of sodium nitrite to form the diazonium salt. This is followed by coupling with a suitable aromatic compound. unb.ca

Table 1: Examples of Dyes Synthesized from 2-Amino-5-nitrobenzenesulfonic Acid

| Dye Name | CAS Number | Coupling Component(s) |

| C.I. Direct Blue 29 | 6656-00-4 | 2-Amino-4-methylanisole, followed by a second diazotization and coupling |

| C.I. Direct Blue 43 | 6428-44-0 | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| C.I. Direct Blue 54 | 6633-43-8 | 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid |

| C.I. Direct Blue 131 | 13338-00-6 | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| C.I. Direct Blue 145 | 6470-20-8 | 2-Amino-4-methylanisole, followed by a second diazotization and coupling |

| C.I. Mordant Orange 15 | 2243-73-4 | 2-Hydroxybenzoic acid |

Note: The table is populated with data for 2-amino-5-nitrobenzenesulfonic acid, a synonym for the free acid of the subject compound.

The structural characteristics of Ammonium 5-amino-2-nitrobenzenesulphonate also lend themselves to the synthesis of pigments with specific and desirable color properties. Azo pigments, which are insoluble colorants, are synthesized using similar diazotization and coupling chemistry as azo dyes. researchgate.net The final color of the pigment is influenced by the electronic properties of the substituents on both the diazo component and the coupling component. The nitro group in the 2-position and the sulfonic acid group in the 5-position of the parent compound can significantly impact the electron density of the resulting azo chromophore, thereby affecting the wavelength of light absorbed and, consequently, the observed color. For example, the diazotization of 5-amino-o-nitrobenzimidazol-2-one, a structurally similar compound, and its subsequent coupling with various partners have been shown to yield pigments with a range of colors. researchgate.net

Precursor in Organic Synthesis

Beyond its role in colorant chemistry, this compound is a valuable precursor in broader organic synthesis, providing a scaffold for the construction of more complex molecules.

The presence of multiple functional groups on the benzene (B151609) ring of this compound allows for a variety of chemical modifications, making it a useful building block for the synthesis of complex aromatic and heterocyclic systems. The amino and nitro groups can be chemically transformed into other functional groups, and the sulfonic acid group can also participate in various reactions. Heterocyclic compounds are of particular interest in medicinal chemistry, and aminoazoles, which share some structural similarities with the subject compound, are known to be excellent building blocks for multicomponent reactions to form fused heterocyclic rings. enamine.net While specific examples for the direct use of this compound in the synthesis of complex non-dye aromatic systems are not extensively documented in readily available literature, its potential as a starting material for such syntheses is evident from the reactivity of its functional groups.

A significant application of this compound is in the synthesis of functionalized sulfonamides. A patented process describes the preparation of 2-methyl-5-aminobenzenesulfonamide, a key intermediate for the synthesis of the pharmaceutical compound pazopanib, starting from p-nitrotoluene. A key step in this multi-step synthesis involves the formation of a sulfonamide from a related nitrobenzenesulfonyl chloride. google.com While not a direct use of the ammonium salt, this demonstrates the utility of the core 5-amino-2-nitrobenzenesulfonic acid structure in the preparation of medicinally relevant sulfonamides. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine or ammonia (B1221849). google.com